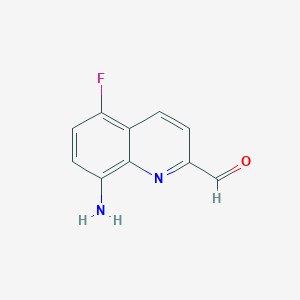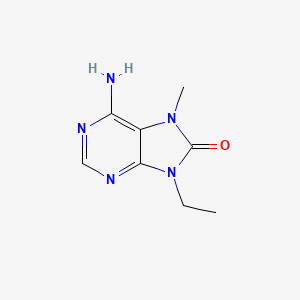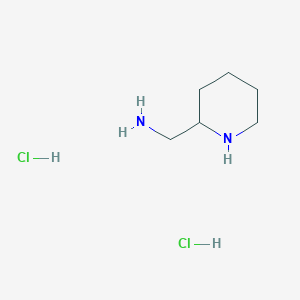
5-Methoxy-2-methylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methoxy group at the 5-position and a methyl group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with acetic anhydride to form the corresponding acetamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinazolinone derivative with a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with hydroxyl groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of quinazolinone derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation. The methoxy and methyl groups can enhance its binding affinity to these targets, leading to effective inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinazolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.
5-Methoxyquinazolin-4(1H)-one: Lacks the methyl group, which may influence its binding properties.
2,5-Dimethylquinazolin-4(1H)-one: Contains an additional methyl group, which may alter its chemical reactivity.
Uniqueness
5-Methoxy-2-methylquinazolin-4(1H)-one is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
827031-24-3 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-7-4-3-5-8(14-2)9(7)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) |
Clave InChI |
SSYHZDZVRVADQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CC=C2)OC)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



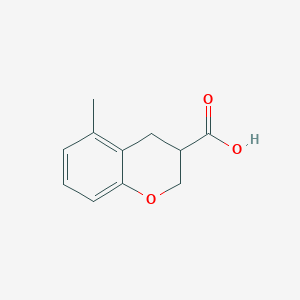
![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)


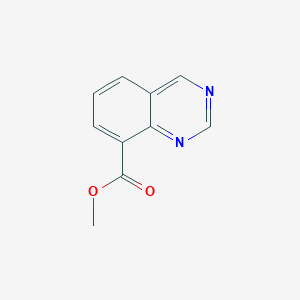
![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
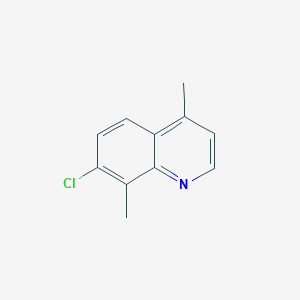
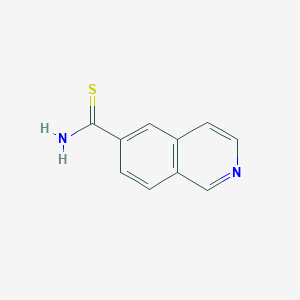
![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]](/img/structure/B11905049.png)
